molecular formula C11H13N3 B13088375 4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole

4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole

Cat. No.: B13088375
M. Wt: 187.24 g/mol
InChI Key: CGDBNIFQKFAPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a heterocyclic compound with a molecular formula of C11H13N3. This compound is part of the indazole family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired indazole structure .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole

InChI

InChI=1S/C11H13N3/c1-8-6-7-12-11-9-4-2-3-5-10(9)13-14(8)11/h2-5,8,12H,6-7H2,1H3

InChI Key

CGDBNIFQKFAPAY-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C3C=CC=CC3=NN12

Origin of Product

United States

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